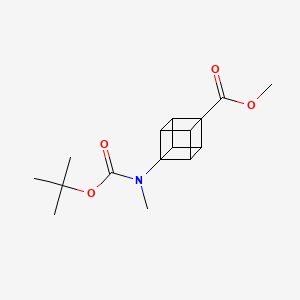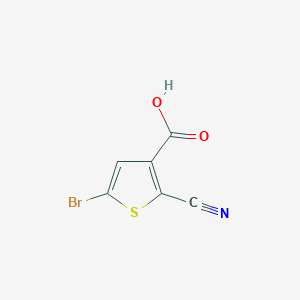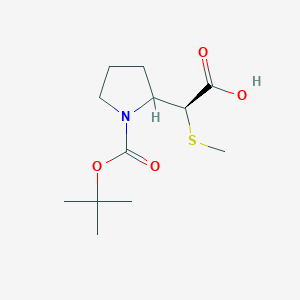![molecular formula C6H5N3S B11766362 2-Methylthiazolo[4,5-b]pyrazine](/img/structure/B11766362.png)
2-Methylthiazolo[4,5-b]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylthiazolo[4,5-b]pyrazine is a heterocyclic compound that features a fused ring structure comprising pyrazine and thiazole
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazolo[4,5-b]pyrazine typically involves the Knoevenagel condensation reaction. This reaction is an olefin-forming reaction from active methyl/methylene-containing compounds and aldehydes in the presence of weak amine bases . For instance, 2-amino-3,5-dibromopyrazine can be acetylated using acetyl chloride in the presence of 4-dimethylaminopyridine (DMAP) in acetonitrile .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Knoevenagel condensation method provides a foundational approach that can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Methylthiazolo[4,5-b]pyrazine undergoes several types of chemical reactions, including:
Knoevenagel Condensation: This reaction involves the formation of olefins from active methyl/methylene-containing compounds and aldehydes.
Substitution Reactions: The compound can participate in substitution reactions, particularly involving electron-deficient heteroaromatic rings.
Common Reagents and Conditions:
Reagents: Acetyl chloride, 4-dimethylaminopyridine (DMAP), acetonitrile, weak amine bases.
Conditions: Reactions are typically carried out in acetonitrile at room temperature.
Major Products: The major products formed from these reactions include derivatives of this compound, such as those used in the synthesis of tau probe analogs .
Scientific Research Applications
2-Methylthiazolo[4,5-b]pyrazine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is used in the synthesis of functional molecules, such as tau probe analogs for positron emission tomography (PET) imaging.
Materials Science: Its unique fused ring structure makes it a valuable component in the development of new materials with specific electronic properties.
Biological Research: The compound’s derivatives have shown potential in various biological applications, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 2-Methylthiazolo[4,5-b]pyrazine exerts its effects is primarily through its interaction with molecular targets in biological systems. The compound’s electron-deficient nature allows it to participate in various biochemical pathways, influencing cellular processes .
Comparison with Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit high antioxidant, antimicrobial, and antitumor activities.
Pyrano[2,3-d]thiazoles: These derivatives are known for their wide range of medicinal and biological properties, including antibacterial and antifungal activities.
Uniqueness: 2-Methylthiazolo[4,5-b]pyrazine stands out due to its specific application in the synthesis of tau probe analogs for PET imaging, which is not commonly observed in other similar compounds .
Properties
IUPAC Name |
2-methyl-[1,3]thiazolo[4,5-b]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c1-4-9-5-6(10-4)8-3-2-7-5/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQZGNIIKYRMWLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=CN=C2S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Methyl-1H-spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one](/img/structure/B11766286.png)





![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carbonitrile hydrochloride](/img/structure/B11766322.png)


![6-(4-Fluorobenzyl)-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B11766352.png)

